molecular formula C8H6F2OS B1471009 2,6-Difluoro-4-(methylthio)benzaldehyde CAS No. 1428234-70-1

2,6-Difluoro-4-(methylthio)benzaldehyde

Cat. No.: B1471009
CAS No.: 1428234-70-1
M. Wt: 188.2 g/mol
InChI Key: XGWSPZGTELVEOJ-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H6F2OS and a molecular weight of 188.19 g/mol . It is characterized by the presence of two fluorine atoms and a methylthio group attached to a benzaldehyde core. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,6-difluorobenzaldehyde with methylthiol in the presence of a suitable catalyst under controlled conditions . The reaction conditions often include specific temperatures, solvents, and reaction times to ensure high yield and purity.

Industrial Production Methods

Industrial production of 2,6-Difluoro-4-(methylthio)benzaldehyde may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-(methylthio)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms and methylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to replace the fluorine atoms or methylthio group.

Major Products Formed

    Oxidation: 2,6-Difluoro-4-(methylthio)benzoic acid.

    Reduction: 2,6-Difluoro-4-(methylthio)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2,6-Difluoro-4-(methylthio)benzaldehyde is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-(methylthio)benzaldehyde involves its interaction with various molecular targets, primarily through its aldehyde group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorine atoms and methylthio group can also influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluoro-4-(methylthio)benzaldehyde is unique due to the combination of its difluoro and methylthio substituents, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

2,6-difluoro-4-methylsulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2OS/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWSPZGTELVEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C(=C1)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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